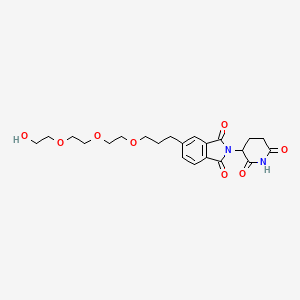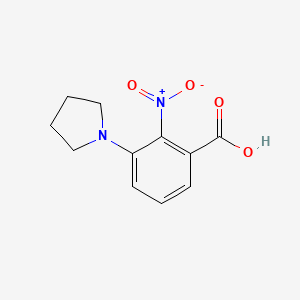
Thalidomide-5'-C3-PEG3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-C3-PEG3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Méthodes De Préparation
The synthesis of Thalidomide-5’-C3-PEG3-OH involves several steps, starting with the preparation of thalidomide itself. Thalidomide can be synthesized through the reaction of phthalic anhydride with L-glutamic acid, followed by cyclization to form the phthalimide ring . The addition of a polyethylene glycol (PEG) linker, specifically a triethylene glycol (PEG3) chain, is achieved through a series of esterification and amidation reactions. The final product, Thalidomide-5’-C3-PEG3-OH, is obtained after purification and characterization using techniques such as differential scanning calorimetry and powder X-ray diffractometry .
Analyse Des Réactions Chimiques
Thalidomide-5’-C3-PEG3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where the PEG chain can be modified or extended. Major products formed from these reactions include hydroxylated and aminated derivatives, which can further enhance the compound’s solubility and bioavailability .
Applications De Recherche Scientifique
Thalidomide-5’-C3-PEG3-OH has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying protein interactions and cellular pathways. In medicine, it is being investigated for its potential to treat various cancers, inflammatory diseases, and autoimmune disorders. The compound’s ability to modulate the immune system and inhibit angiogenesis makes it a promising candidate for therapeutic development .
Mécanisme D'action
The mechanism of action of Thalidomide-5’-C3-PEG3-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of transcription factors IKZF1 and IKZF3, which play crucial roles in the regulation of immune responses and cell proliferation. By modulating these pathways, Thalidomide-5’-C3-PEG3-OH exerts its anti-inflammatory and anti-cancer effects .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-C3-PEG3-OH is unique compared to other thalidomide derivatives due to the presence of the PEG3 linker, which enhances its solubility and bioavailability. Similar compounds include lenalidomide and pomalidomide, which also bind to cereblon and modulate immune responses. Thalidomide-5’-C3-PEG3-OH’s PEGylation provides it with distinct pharmacokinetic properties, making it a valuable addition to the family of immunomodulatory drugs .
Propriétés
Formule moléculaire |
C22H28N2O8 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,1-2,5-13H2,(H,23,26,27) |
Clé InChI |
PPYZJQSURXFDGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)
![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)


![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)



![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)

